(3-Isobutylisoxazol-5-yl)methanamine hydrochloride
Description
(3-Isobutylisoxazol-5-yl)methanamine hydrochloride is a heterocyclic amine hydrochloride salt featuring an isoxazole core substituted with an isobutyl group at position 3 and a methanamine moiety at position 3. Key properties include:
- Empirical Formula: C₈H₁₅ClN₂O
- Molecular Weight: 190.67 g/mol
- Safety Profile: Classified under GHS06 (Acute Toxicity, Category 3 Oral; Hazard Statement H301) .
- Storage: Non-combustible, acute toxic material (Storage Class Code 6.1D) .
- Synonyms: Includes "1-(3-Isobutylisoxazol-5-yl)methanamine hydrochloride" and "MFCD13186174" .
This compound is used in early-stage drug discovery, particularly in the synthesis of bioactive molecules targeting neurological or inflammatory pathways.
Properties
IUPAC Name |
[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-6(2)3-7-4-8(5-9)11-10-7;/h4,6H,3,5,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDQTOFEGJMNCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3-Isobutylisoxazol-5-yl)methanamine hydrochloride typically involves the reaction of isobutylamine with an appropriate isoxazole precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
(3-Isobutylisoxazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-Isobutylisoxazol-5-yl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Mechanism of Action
The mechanism of action of (3-Isobutylisoxazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares (3-Isobutylisoxazol-5-yl)methanamine hydrochloride with structurally related compounds:
*Calculated based on structural formula.
Key Differences and Implications
Fluorophenyl (): The fluorine atom increases electronegativity, improving metabolic stability and binding to aromatic receptors . Pyridinyl (): Introduces basicity and hydrogen-bonding capability, which may enhance interactions with charged residues in biological targets .
Heterocycle Variations: Isoxazole vs.
Salt Forms: Dihydrochloride salts (e.g., ) generally exhibit higher solubility in aqueous media than monohydrochlorides, which could influence bioavailability .
Safety Profiles :
- The target compound’s acute oral toxicity (H301) contrasts with thiazole derivatives (), where toxicity data are unspecified but may differ due to structural variations .
Biological Activity
(3-Isobutylisoxazol-5-yl)methanamine hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly for its biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.
Molecular Formula : C8H15ClN2O
Molecular Weight : 190.67 g/mol
The compound is synthesized through a reaction between isobutylamine and an appropriate isoxazole precursor, typically under conditions involving solvents like ethanol or methanol. The synthesis may require heating to facilitate the reaction and achieve purity suitable for research applications.
The biological activity of (3-Isobutylisoxazol-5-yl)methanamine hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Its mechanism involves:
- Enzyme Inhibition : The compound may inhibit certain enzymes, disrupting metabolic pathways critical for various biological processes.
- Receptor Modulation : It can bind to receptors, modulating their activity and influencing physiological responses.
Biological Activities
Research has identified several potential biological activities of (3-Isobutylisoxazol-5-yl)methanamine hydrochloride:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
- Anticancer Potential : Investigations into its anticancer effects have shown promise, particularly in inhibiting cell proliferation in certain cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Case Studies and Experimental Data
Comparative Analysis
When compared to similar compounds, (3-Isobutylisoxazol-5-yl)methanamine hydrochloride shows distinct biological properties due to its unique isobutyl group. For instance:
| Compound | Structure | Notable Activity |
|---|---|---|
| 1-(3-Isopropylisoxazol-5-yl)methanamine hydrochloride | Similar core structure | Moderate anticancer activity |
| N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride | Different substituent | Lower enzyme inhibition |
| 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride | Different core structure | Limited biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
